molecular formula C22H20O8 B1666741 Aklavinone CAS No. 16234-96-1

Aklavinone

Cat. No. B1666741
CAS RN: 16234-96-1
M. Wt: 412.4 g/mol
InChI Key: RACGRCLGVYXIAO-YOKWENHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aklavinone is an anthracycline, a member of tetracenequinones, a methyl ester and a tertiary alcohol. It has a role as an antineoplastic agent.

Scientific Research Applications

Aklavinone in Antitumor Drug Development

Aklavinone is an aglycone of aclacinomycin A, an important antitumor drug. It forms the backbone of several anthracycline antibiotics known for their anticancer properties. Researchers have successfully synthesized aklavinone independently, facilitating the production of structural analogs potentially useful in cancer treatment (Fox, 1981). A stereospecific total synthesis of aklavinone has been described, contributing to the development of enantioselective synthesis methods (James P. Rizzi & Andrew S. Kende, 1984).

Biosynthetic Pathways and Gene Cloning

Significant research has focused on the biosynthesis of aklavinone. For instance, the cloning of aklavinone biosynthesis genes from Streptomyces galilaeus provided insights into the early stages of polyketide synthesis in aklavinone biosynthesis (Tsukamoto et al., 1992). Further research includes the sequencing of the aknA region of the aklavinone biosynthetic gene cluster, revealing the presence of a gene responsible for catalyzing essential reductions in the aklavinone biosynthetic pathway (Tsukamoto et al., 1994).

Enzymatic Studies and Molecular Characterization

The enzymatic aspects of aklavinone's conversion in anthracycline-producing strains have been explored. For example, the characterization of aklavinone-11-hydroxylase from Streptomyces purpurascens revealed its role in the biosynthesis of daunorubicin, doxorubicin, and rhodomycins (Niemi et al., 1999). The molecular cloning and characterization of the aklavinone 11-hydroxylase gene further illuminated its significance in the production of anthracycline antibiotics (Hong et al., 1994).

properties

CAS RN

16234-96-1

Product Name

Aklavinone

Molecular Formula

C22H20O8

Molecular Weight

412.4 g/mol

IUPAC Name

methyl (1R,2R,4S)-2-ethyl-2,4,5,7-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C22H20O8/c1-3-22(29)8-13(24)15-10(17(22)21(28)30-2)7-11-16(20(15)27)19(26)14-9(18(11)25)5-4-6-12(14)23/h4-7,13,17,23-24,27,29H,3,8H2,1-2H3/t13-,17-,22+/m0/s1

InChI Key

RACGRCLGVYXIAO-YOKWENHESA-N

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aklavinone;  NSC 114780;  NSC-114780;  NSC114780

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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